4-(Dimethylamino)-3-(2-methoxyphenyl)but-3-en-2-one
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Overview
Description
4-(Dimethylamino)-3-(2-methoxyphenyl)but-3-en-2-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a dimethylamino group and a methoxyphenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3-(2-methoxyphenyl)but-3-en-2-one can be achieved through various organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale aldol condensation reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
4-(Dimethylamino)-3-(2-methoxyphenyl)but-3-en-2-one can be used in various scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potentially as a probe or ligand in biochemical studies.
Medicine: Investigated for its pharmacological properties or as a precursor to active pharmaceutical ingredients.
Industry: Used in the production of dyes, polymers, or other materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3-(2-methoxyphenyl)but-3-en-2-one depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the dimethylamino and methoxy groups can affect its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)-3-phenylbut-3-en-2-one: Lacks the methoxy group, which can alter its reactivity and properties.
4-(Dimethylamino)-3-(2-hydroxyphenyl)but-3-en-2-one: Contains a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
Properties
CAS No. |
74017-72-4 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-(dimethylamino)-3-(2-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H17NO2/c1-10(15)12(9-14(2)3)11-7-5-6-8-13(11)16-4/h5-9H,1-4H3 |
InChI Key |
KZBJYJDQBAUVOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CN(C)C)C1=CC=CC=C1OC |
Origin of Product |
United States |
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